Cas no 941949-39-9 (7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)

7-(4-Methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3-thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound featuring a fused thiazolo-pyridazinone core. Its structure incorporates methoxyphenyl and methylphenyl substituents, which may enhance its electronic and steric properties for applications in medicinal chemistry or material science. The compound's rigid polycyclic framework suggests potential utility as a scaffold for bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in pharmaceutical research. The presence of both electron-donating and hydrophobic groups could influence solubility and binding affinity, offering advantages in drug design and development.
7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one structure
941949-39-9 structure
Product Name:7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one
CAS No:941949-39-9
MF:C21H19N3O2S
MW:377.459463357925
CID:6251254
PubChem ID:16906184
Update Time:2025-06-13

7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one
    • 7-(4-methoxyphenyl)-2-methyl-5-[(4-methylphenyl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
    • 941949-39-9
    • 7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
    • AKOS024642343
    • 7-(4-methoxyphenyl)-2-methyl-5-[(4-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
    • F2347-0392
    • Inchi: 1S/C21H19N3O2S/c1-13-4-6-15(7-5-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-8-10-17(26-3)11-9-16/h4-11H,12H2,1-3H3
    • InChI Key: QJZOEHRBXKOOIQ-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2C(N(CC3C=CC(C)=CC=3)N=C(C3C=CC(=CC=3)OC)C1=2)=O

Computed Properties

  • Exact Mass: 377.11979803g/mol
  • Monoisotopic Mass: 377.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 83Ų

7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one Pricemore >>

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Additional information on 7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one

Comprehensive Analysis of 7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one (CAS 941949-39-9)

The compound 7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one (CAS 941949-39-9) is a heterocyclic organic molecule with a unique structural framework. Its complex name reflects the presence of multiple functional groups, including a methoxyphenyl moiety, a methylphenyl substituent, and a fused thiazolo[4,5-d]pyridazin-4-one core. This combination of features makes it a subject of interest in pharmaceutical research, particularly in the development of novel bioactive compounds.

Recent studies have highlighted the potential of thiazolo[4,5-d]pyridazin-4-one derivatives as modulators of enzymatic activity, with applications in inflammation and metabolic disorders. The methoxyphenyl and methylphenyl groups are known to enhance lipophilicity, which can improve membrane permeability—a critical factor in drug design. Researchers are increasingly focusing on such scaffolds to address challenges in drug delivery and target specificity, topics frequently searched in academic and industrial databases.

From a synthetic chemistry perspective, the preparation of 7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one involves multi-step reactions, including condensation and cyclization processes. Optimizing these steps is a hot topic in green chemistry, as scientists seek to reduce waste and improve yields. The compound’s CAS 941949-39-9 identifier ensures precise tracking in chemical inventories, a practice emphasized in laboratory safety protocols and regulatory compliance.

In the context of AI-driven drug discovery, molecules like this are often screened using computational models to predict their binding affinities. Searches for structure-activity relationship (SAR) and molecular docking have surged, reflecting the growing integration of machine learning in chemistry. The thiazolo[4,5-d]pyridazin-4-one core, in particular, has been flagged by algorithms for its versatility in interacting with biological targets.

Beyond pharmaceuticals, the compound’s fluorescence properties have sparked interest in material science. Its conjugated system could be leveraged in organic electronics or as a fluorescent probe, aligning with trends in sustainable technology. Environmental scientists also explore such compounds for biodegradability, a keyword dominating eco-conscious research queries.

To summarize, 7-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one (CAS 941949-39-9) exemplifies the intersection of synthetic chemistry, drug development, and advanced materials. Its study addresses pressing questions in precision medicine and green synthesis, making it a compelling subject for both academia and industry.

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